

"solubility of trimethylpropyl benzene in organic solvents"

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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

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An In-depth Technical Guide to the Solubility of Trimethylpropyl Benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of trimethylpropyl benzene in various organic solvents. Given that "trimethylpropyl benzene" refers to a group of structural isomers, this document will address the nuances of their solubility, present available data, and detail the experimental methodologies for its determination.

Introduction to Trimethylpropyl Benzene Isomers

Trimethylpropyl benzene (C₁₂H₁₈) is an aromatic hydrocarbon with multiple isomers, each exhibiting unique physicochemical properties that influence their solubility. The primary isomers include:

- 1,2,3-Trimethyl-4-propylbenzene
- 1,2,4-Trimethyl-5-propylbenzene
- 1,3,5-Trimethyl-2-propylbenzene

The arrangement of the methyl and propyl groups on the benzene ring affects the molecule's polarity, size, and intermolecular interactions, which are key determinants of solubility. As non-

polar compounds, trimethylpropyl benzenes are generally expected to be soluble in non-polar organic solvents, following the principle of "like dissolves like".^[1]

Physicochemical Properties of Trimethylpropyl Benzene Isomers

While extensive quantitative solubility data for all isomers of trimethylpropyl benzene in a wide range of organic solvents is not readily available in the literature, the National Institute of Standards and Technology (NIST) provides some key physical properties.^{[2][3][4]} This data is crucial for understanding and predicting their solubility behavior.

Isomer	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
1,2,4-Trimethyl-5-propylbenzene	C ₁₂ H ₁₈	162.27	227	0.887	1.510
1,3,5-Trimethyl-2-propylbenzene	C ₁₂ H ₁₈	162.27	Not Available	Not Available	Not Available
1,2,3-Trimethyl-4-propylbenzene	C ₁₂ H ₁₈	162.27	Not Available	Not Available	Not Available

Data sourced from the NIST Chemistry WebBook and other sources.^{[2][3][4][5]}

The high boiling point and density of 1,2,4-trimethyl-5-propylbenzene are indicative of significant van der Waals forces between molecules.

Expected Solubility in Organic Solvents

Based on the non-polar aromatic hydrocarbon structure of trimethylpropyl benzene isomers, their solubility is expected to be high in non-polar and weakly polar organic solvents.[1]

High Solubility is Expected in:

- Aromatic Hydrocarbons: Benzene, Toluene, Xylene
- Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane
- Chlorinated Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride
- Ethers: Diethyl ether, Tetrahydrofuran (THF)

Limited to Poor Solubility is Expected in:

- Polar Protic Solvents: Water, Methanol, Ethanol
- Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile, Dimethylformamide (DMF)

Temperature is a key factor influencing solubility. For most solid solutes in liquid solvents, solubility increases with temperature. While trimethylpropyl benzenes are liquids at room temperature, this principle is still relevant for their miscibility with other liquids.[1]

Experimental Determination of Solubility

The solubility of a compound like trimethylpropyl benzene in an organic solvent can be determined using several established methods. A common approach is the static equilibrium method, which involves preparing a saturated solution and then measuring the concentration of the solute.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a liquid aromatic hydrocarbon in an organic solvent.



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Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol

- Materials and Equipment:

- Isomer of trimethylpropyl benzene (high purity)
- Organic solvent (analytical grade)
- Sealed glass vials
- Constant temperature shaker bath
- Calibrated thermometer
- Syringes and filters
- Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)
- Volumetric flasks and pipettes

- Procedure:

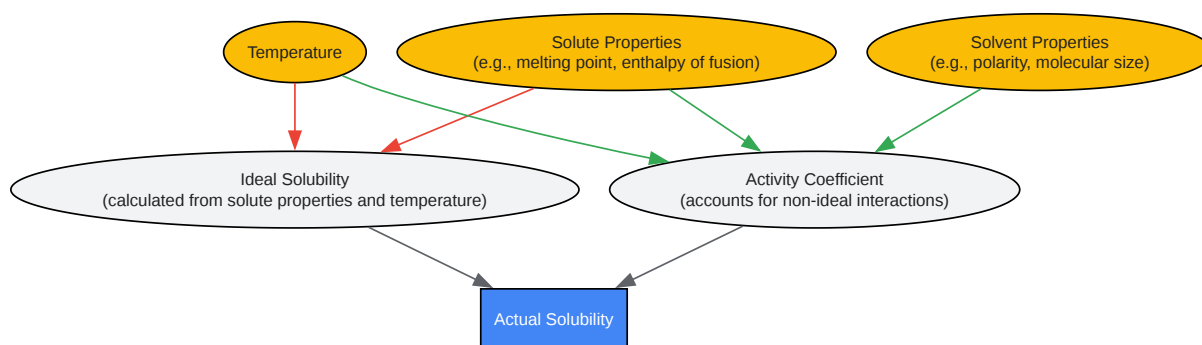
1. Add an excess amount of the trimethylpropyl benzene isomer to a known volume of the organic solvent in a sealed vial. The presence of an excess of the solute ensures that the solution becomes saturated.
2. Place the vial in a constant temperature shaker bath and agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The temperature should be precisely

controlled and monitored.

3. After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature bath for several hours to allow for phase separation.
4. Carefully withdraw a sample from the upper solvent phase (the supernatant) using a syringe. To avoid taking any undissolved solute, the syringe can be fitted with a filter.
5. The collected sample is then diluted with a known volume of the solvent and analyzed using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of the trimethylpropyl benzene isomer.
6. The experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.

Logical Relationships in Solubility Prediction

The solubility of aromatic hydrocarbons can often be predicted or correlated using thermodynamic models. The activity coefficient of the solute in the solution is a key parameter in these models.



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Caption: Factors influencing the actual solubility of a solute.

This diagram illustrates that the actual solubility is a function of the ideal solubility (which depends on the solute's properties and temperature) and the activity coefficient, which corrects for the non-ideal interactions between the solute and the solvent.

Conclusion

While specific quantitative solubility data for trimethylpropyl benzene isomers in a wide array of organic solvents is limited in publicly accessible literature, a strong theoretical and practical framework exists for understanding and determining their solubility. As non-polar aromatic hydrocarbons, they are expected to be highly soluble in non-polar organic solvents. For precise quantitative data, the experimental protocols outlined in this guide provide a robust methodology for researchers and professionals in the field. Further research into the experimental determination of the solubility of these specific isomers would be a valuable addition to the chemical literature.

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